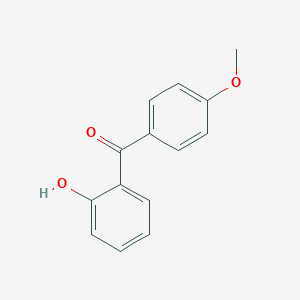

Benzophenone, 2-hydroxy-4'-methoxy-

Description

Research Significance and Context of 2-hydroxy-4'-methoxybenzophenone

The primary significance of 2-hydroxy-4'-methoxybenzophenone in academic research stems from its function as a UV filter. It is a common ingredient in sunscreens and other personal care products to protect against sun damage. fishersci.ca This application has prompted extensive studies into its efficacy and photochemical properties.

Beyond its role in cosmetics, this compound is also utilized as a UV stabilizer in plastics, surface coatings, and polymers to prevent photodegradation. nih.gov Research in this area explores its ability to enhance the durability and lifespan of various materials. Furthermore, it has been investigated as an analytical reagent, for instance, in the gravimetric determination of copper (II). fishersci.casigmaaldrich.com Academic inquiry also extends to its synthesis, with studies focusing on developing efficient and environmentally friendly preparation methods. patsnap.comgoogle.com

Historical Trajectory of Academic Inquiry into 2-hydroxy-4'-methoxybenzophenone

The academic investigation of 2-hydroxy-4'-methoxybenzophenone has evolved over time. Early research likely focused on its fundamental synthesis and characterization. With the recognition of its UV-absorbing capabilities, the focus shifted towards its application in sunscreens and as a photostabilizer in polymers.

More recent academic work has delved into more complex areas. For example, researchers have synthesized polymeric ligands from 2-hydroxy-4'-methoxybenzophenone for the creation of metal-polymer complexes. fishersci.casigmaaldrich.com The National Toxicology Program (NTP) has also conducted toxicity studies to understand its biological effects, reflecting a growing interest in the environmental and health aspects of widely used chemical compounds. nih.govnih.gov The development of new preparation processes, such as those using phase transfer catalysts, indicates an ongoing effort to refine its industrial production. google.com

Detailed Research Findings

Academic research has produced a substantial body of data on the properties and synthesis of 2-hydroxy-4'-methoxybenzophenone.

Synthesis and Properties

Several methods for the synthesis of 2-hydroxy-4'-methoxybenzophenone have been documented in academic and patent literature. One common method involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. patsnap.com Another approach utilizes 2,4-dihydroxybenzophenone and a methyl halide with a phase transfer catalyst. google.com The physical and chemical properties of this compound have been well-characterized.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O3 | nih.gov |

| Molecular Weight | 228.24 g/mol | nih.gov |

| Melting Point | 62-64 °C | sigmaaldrich.com |

| Boiling Point | 150-160 °C at 5 mmHg | sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in 95% ethanol (B145695) (50 mg/mL) | fishersci.casigmaaldrich.com |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of chemical compounds. For 2-hydroxy-4'-methoxybenzophenone, various spectroscopic techniques have been employed.

| Spectroscopic Technique | Key Findings/Data Source | Reference |

|---|---|---|

| 13C NMR | Spectra available from sources such as SpectraBase. | nih.gov |

| 1H NMR | Spectral data is available, for instance, for the related compound 2,2'-Dihydroxy-4-methoxybenzophenone. | chemicalbook.com |

| Mass Spectrometry (GC-MS) | Data provided by the NIST Mass Spectrometry Data Center. | nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18733-07-8 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |

InChI Key |

MPOIUZCYWIPYNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

Other CAS No. |

18733-07-8 |

Synonyms |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 4 Methoxybenzophenone

Established Synthetic Pathways for 2-hydroxy-4'-methoxybenzophenone

Traditional methods for synthesizing 2-hydroxy-4'-methoxybenzophenone have laid the groundwork for its production, relying on well-understood organic reactions. These methods, while effective, often present challenges related to reaction conditions and by-product formation.

Methoxylation Strategies involving 2,4-Dihydroxybenzophenone (B1670367)

A primary route to 2-hydroxy-4'-methoxybenzophenone involves the selective methoxylation of 2,4-dihydroxybenzophenone. google.compatsnap.com This process targets the hydroxyl group at the 4-position for methylation while leaving the 2-hydroxyl group intact, which is crucial for the final product's properties.

One common approach utilizes dimethyl sulfate (B86663) as the methylating agent in the presence of a base, such as sodium carbonate. patsnap.comgoogle.com The reaction is typically carried out in a solvent like dichloroethane or n-hexane. patsnap.comgoogle.com The process involves the reaction of 2,4-dihydroxybenzophenone with dimethyl sulfate, where the base neutralizes the acidic by-products. patsnap.comgoogle.com However, the use of dimethyl sulfate, a highly toxic reagent, raises safety and environmental concerns, prompting the exploration of alternative methods. google.com

Another method involves using a methyl halide, such as methyl chloride, in conjunction with an alkali liquor like sodium carbonate solution and a phase transfer catalyst. google.com This approach is considered more environmentally friendly and offers a simpler process with high product yield and purity. google.com

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Dimethyl Sulfate, Sodium Carbonate | Dichloroethane | 70-78 | 8 | >98.0 (crude) | Not specified | patsnap.com |

| Methyl Halide, Alkali Liquor, Phase Transfer Catalyst | Toluene (B28343), Xylene, Chlorobenzene, or Butyl Acetate | 60-140 | 1-4 | 91 | 99 | google.com |

Friedel-Crafts Acylation Approaches in Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds and is a key method for synthesizing benzophenones. vedantu.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.com

In the context of 2-hydroxy-4'-methoxybenzophenone synthesis, a Friedel-Crafts acylation could theoretically involve the reaction of a suitably protected phenol (B47542) with 4-methoxybenzoyl chloride. The presence of the hydroxyl group on the phenyl ring directs the acylation, and the choice of Lewis acid and reaction conditions is critical to avoid unwanted side reactions. vedantu.comresearchgate.net While a direct Friedel-Crafts route to 2-hydroxy-4'-methoxybenzophenone is less commonly detailed in readily available literature compared to the methoxylation of 2,4-dihydroxybenzophenone, the principles of this reaction are central to the synthesis of the benzophenone skeleton. vedantu.comrsc.org

Advanced and Sustainable Synthetic Methodologies for 2-hydroxy-4'-methoxybenzophenone

In response to the need for greener and more efficient chemical processes, researchers have focused on developing advanced synthetic methodologies for 2-hydroxy-4'-methoxybenzophenone that minimize environmental impact and improve economic viability.

Application of Phase Transfer Catalysis in 2-hydroxy-4'-methoxybenzophenone Production

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). youtube.com This technique is particularly advantageous for the synthesis of 2-hydroxy-4'-methoxybenzophenone from 2,4-dihydroxybenzophenone and a methylating agent. google.com

In this application, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride) or polyethylene (B3416737) glycol (PEG), transports the deprotonated 2,4-dihydroxybenzophenone from the aqueous phase to the organic phase, where it can react with the methylating agent (e.g., methyl halide). google.comyoutube.com This method avoids the need for harsh, anhydrous conditions and can lead to higher yields and selectivities. google.com The process is also more environmentally friendly due to the reduced use of hazardous solvents and the potential for catalyst recycling. google.comyoutube.com A described process using a phase transfer catalyst reports a product yield of 91% and a purity of 99%. google.com

| Phase Transfer Catalyst | Solvent | Reactants | Yield (%) | Purity (%) | Reference |

| Tetrabutylammonium chloride | Chlorobenzene | 2,4-dihydroxybenzophenone, Chloromethane, Sodium Carbonate | 91 | 99 | google.com |

Process Optimization for Reduced Environmental Impact in 2-hydroxy-4'-methoxybenzophenone Synthesis

Efforts to reduce the environmental footprint of 2-hydroxy-4'-methoxybenzophenone synthesis have focused on process optimization, including the selection of less hazardous reagents and solvents, and minimizing waste generation.

One optimized process involves reacting crude 2,4-dihydroxybenzophenone and sodium carbonate directly in dimethyl sulfate, which acts as both a reactant and a solvent. patsnap.com This method eliminates the need for an additional solvent like dichloroethane, simplifying the process and reducing solvent waste. patsnap.com The reaction is carried out at a controlled temperature of 70-78°C, and after the reaction, the product is washed with water to a neutral pH. patsnap.com This approach is reported to yield a crude product with a purity of over 98.0% and avoids the use of first-class solvents like alkanes, aligning with pharmacopeia standards. patsnap.com

Another "green" production method aims to reduce the residue of solvents like toluene in the final product. google.com This process involves the reaction of a crude form of 2,4-dihydroxybenzophenone with dimethyl sulfate in a normal hexane (B92381) solution with sodium carbonate as a neutralizing agent. The final product is then refined through crystallization in methanol (B129727), resulting in a product with a purity of not less than 99.9%. google.com This method not only improves product safety by minimizing solvent residues but also reduces production costs by streamlining the procedures. google.com

Diversification through Chemical Derivatization of 2-hydroxy-4'-methoxybenzophenone

The core structure of 2-hydroxy-4'-methoxybenzophenone provides a scaffold for the synthesis of various derivatives with potentially new or enhanced properties. The reactive sites on the molecule, including the phenolic hydroxyl group and the aromatic rings, are amenable to a range of chemical modifications.

One example of derivatization is the sulfonation of 2-hydroxy-4'-methoxybenzophenone to produce 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. chemicalbook.com This is achieved by reacting 2-hydroxy-4'-methoxybenzophenone with a sulfonating agent, such as a mixture of sulfur trioxide and nitrogen, in a solvent like 1,2-dichloroethane. chemicalbook.com This particular derivative is noted for its application as a UV absorber. chemicalbook.com

Further derivatization can be envisioned through reactions such as etherification or esterification of the 2-hydroxyl group, or electrophilic substitution on the aromatic rings. These modifications could alter the compound's physical and chemical properties, leading to new applications in materials science, pharmaceuticals, and other fields. For instance, metabolism studies in rat hepatocytes have shown that 2-hydroxy-4'-methoxybenzophenone can be converted to 2,4-dihydroxybenzophenone and other hydroxylated and conjugated metabolites. nih.gov This highlights the potential for enzymatic or chemical hydroxylation to create new polyhydroxybenzophenone derivatives.

| Derivative | Synthetic Method | Reagents | Reference |

| 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid | Sulfonation | Sulfur trioxide, Nitrogen | chemicalbook.com |

Synthesis of Polymeric Ligands from 2-hydroxy-4-methoxybenzophenone

The incorporation of the 2-hydroxy-4-methoxybenzophenone moiety into polymeric structures can yield materials with specialized properties, such as enhanced UV absorption or metal-chelating capabilities. The general strategy for creating such polymeric ligands involves first synthesizing a monomer containing the benzophenone unit and then polymerizing it.

One established method involves converting a precursor molecule into a derivative suitable for polymerization. For instance, a chelating molecule can be functionalized with a polymerizable group, such as an acryloyl or vinyl group. This monomer is then copolymerized, often with a suitable initiator like 2,2'-azobisisobutyronitrile (AIBN), to form the final polymer. nih.gov While this general strategy is well-known for creating various polymeric ligands, specific research detailing the synthesis of polymeric ligands from 2-hydroxy-4-methoxybenzophenone was not prominent in the reviewed literature. nih.gov

Formation of Schiff Bases and their Complexes derived from 2-hydroxy-4-methoxybenzophenone

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with a carbonyl compound. nih.gov The 2-hydroxy-4-methoxybenzophenone molecule serves as a ketone precursor for the synthesis of various Schiff base ligands. These ligands, particularly those with an ortho-hydroxy group, are excellent chelating agents for a wide range of metal ions.

A common synthetic approach involves refluxing an ethanolic solution of 2-hydroxy-4-methoxybenzophenone with a primary amine. For example, the reaction with aniline (B41778) produces a bidentate NO-type Schiff base ligand. ijese.org This ligand can then be used to synthesize novel mixed-ligand complexes. By reacting the Schiff base and a co-ligand, such as 2-aminophenol, with various metal(II) salts in an ethanolic medium, a series of metal complexes can be obtained. ijese.org These complexes are typically stable, non-hygroscopic solids, often soluble in solvents like DMF and DMSO. ijese.org

The formation of the Schiff base and its coordination with metal ions are confirmed through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. ijese.orgmdpi.com The disappearance of the C=O stretch and the appearance of the C=N stretch in IR spectra are key indicators of Schiff base formation. Shifts in the phenolic C-O and azomethine C=N stretching frequencies upon complexation indicate coordination with the metal ion. mdpi.com

Table 1: Examples of Schiff Base Complexes Derived from 2-hydroxy-4-methoxybenzophenone

Preparation of Azo Dyes incorporating 2-hydroxy-4-methoxybenzophenone Moieties

Azo dyes, compounds bearing the functional group R-N=N-R', represent the largest class of synthetic dyes. nih.govnih.gov They are generally synthesized by a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component. nih.govunb.ca

The 2-hydroxy-4-methoxybenzophenone structure can be incorporated into azo dyes, typically after being derivatized to enhance its reactivity as a coupling component. A prominent synthetic route involves first sulfonating 2-hydroxy-4-methoxybenzophenone to produce 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. researchgate.netresearchgate.net This sulfonic acid derivative is then used as the coupling agent.

The synthesis proceeds by diazotizing various aromatic amines using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). researchgate.net The resulting diazonium salt solution is then added to a solution of the 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid to form the final acid mono azo dye. researchgate.netresearchgate.net These dyes have been shown to produce shades ranging from pinkish-blue to red on wool and silk fabrics, exhibiting good dyeing properties. researchgate.net

Table 2: Synthesis of Azo Dyes from 2-hydroxy-4-methoxybenzophenone-5-sulfonic Acid

Sulfonation of 2-hydroxy-4-methoxybenzophenone to Yield Sulfonic Acid Derivatives (e.g., Benzophenone-4)

The sulfonation of 2-hydroxy-4-methoxybenzophenone introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, significantly increasing its water solubility. The primary product of this reaction is 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, a compound known as Sulisobenzone (B1217978) or Benzophenone-4. chemicalbook.comthermofisher.com This derivative is a widely used water-soluble UV absorber.

Several methods for the sulfonation of 2-hydroxy-4-methoxybenzophenone have been reported, primarily differing in the choice of sulfonating agent and reaction conditions.

One common method involves using chlorosulfonic acid as the sulfonating agent. chemicalbook.comchemicalbook.comgoogle.com In a typical procedure, 2-hydroxy-4-methoxybenzophenone is dissolved in a solvent such as 1,2-dichloroethane, and chlorosulfonic acid is added dropwise while controlling the temperature. chemicalbook.comchemicalbook.com The reaction is often carried out at temperatures between 20-35 °C for several hours. chemicalbook.comchemicalbook.com An alternative approach utilizes a mixed gas of sulfur trioxide (SO₃) and nitrogen, which is bubbled through a solution of the benzophenone derivative in 1,2-dichloroethane, yielding the sulfonated product with high purity and yield. chemicalbook.com

Table 3: Comparison of Sulfonation Methods for 2-hydroxy-4-methoxybenzophenone

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Methoxybenzophenone

Vibrational Spectroscopic Analyses of 2-hydroxy-4'-methoxybenzophenone

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a compound.

The FTIR spectrum of 2-hydroxy-4'-methoxybenzophenone reveals characteristic vibrational modes associated with its functional groups. A vapor phase IR spectrum is available and shows key absorption bands. nih.gov The most prominent features include the O-H stretching vibration of the hydroxyl group, which is typically broad and located in the region of 3200-3600 cm⁻¹. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen can shift this band to a lower wavenumber.

The carbonyl (C=O) stretching vibration is another strong, characteristic band, typically observed in the 1630-1680 cm⁻¹ region for benzophenones. The precise position is influenced by the electronic effects of the substituents on the phenyl rings. The spectrum also contains multiple bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methoxy (B1213986) group (around 2850-2960 cm⁻¹). The region between 1400 and 1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. C-O stretching vibrations from the ether and phenol (B47542) groups are expected in the 1000-1300 cm⁻¹ region. nih.gov

While a detailed assignment of all vibrational modes from peer-reviewed literature is not available for this specific isomer, the analysis of its more common isomer, 2-hydroxy-4-methoxybenzophenone, confirms the assignment of these principal vibrational modes. nih.gov For instance, in a related derivative, 2-hydroxy-4-methoxy-3-methylbenzophenone, the fundamental vibrations have also been analyzed, providing a comparative basis for spectral interpretation. nist.gov

As of the current literature survey, specific experimental FT-Raman spectroscopic data for 2-hydroxy-4'-methoxybenzophenone has not been reported. However, FT-Raman studies on closely related compounds, such as 4-hydroxybenzophenone, have been conducted. These studies identify characteristic Raman bands, including the prominent C=O stretching and aromatic ring vibrations, which would be expected to be present, albeit with shifts, in the spectrum of 2-hydroxy-4'-methoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-hydroxy-4'-methoxybenzophenone and Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For 2-hydroxy-4'-methoxybenzophenone, the proton (¹H) NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The protons on the 4-methoxyphenyl (B3050149) ring would appear as two doublets in the aromatic region, characteristic of a para-substituted ring. The four protons on the 2-hydroxyphenyl ring would present a more complex splitting pattern. The methoxy group protons would appear as a sharp singlet, typically around 3.8 ppm. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on concentration and solvent.

The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. Spectral database information indicates the presence of a ¹³C NMR spectrum for (2-hydroxyphenyl)-(4-methoxyphenyl)methanone. nih.gov The spectrum would feature a signal for the carbonyl carbon around 195-200 ppm. The carbon attached to the hydroxyl group would be shifted downfield, while the carbon attached to the methoxy group would also have a characteristic chemical shift around 55 ppm. The remaining aromatic carbons would appear in the typical range of 110-165 ppm.

For comparative purposes, the ¹H and ¹³C NMR data for a similar derivative, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, are presented below. chemicalbook.com

Table 1: NMR Spectral Data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in CDCl₃

| ¹H NMR (90 MHz) | ¹³C NMR | ||

|---|---|---|---|

| Shift (ppm) | Assignment | Shift (ppm) | Assignment |

| 11.32 | -OH | 199.14 | C=O |

| 7.53 | Aromatic H | 165.66 | Aromatic C |

| 6.52 | Aromatic H | 164.70 | Aromatic C |

| 6.47 | Aromatic H | 134.45 | Aromatic C |

| 3.85 | -OCH₃ | 113.54 | Aromatic C |

| 107.09 | Aromatic C | ||

| 101.70 | Aromatic C | ||

| 55.58 | -OCH₃ |

Electronic Absorption and Emission Spectroscopy (UV-Vis) of 2-hydroxy-4'-methoxybenzophenone

The UV-Vis spectrum of benzophenones is characterized by strong absorption bands in the ultraviolet region, which is the basis for their use as UV filters. For 2-hydroxy-4'-methoxybenzophenone, electronic transitions such as π → π* and n → π* are expected. The presence of the hydroxyl and methoxy groups as auxochromes influences the position and intensity of these absorption bands. Typically, substituted benzophenones show strong absorption maxima between 280 and 350 nm.

Crystallographic Investigations of 2-hydroxy-4'-methoxybenzophenone Single Crystals

Crystallographic studies provide definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the latest review of scientific literature, a single-crystal X-ray diffraction structure for 2-hydroxy-4'-methoxybenzophenone (CAS 18733-07-8) has not been reported.

However, the crystal structure of a closely related isomer, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone (C₁₄H₁₂O₄), has been determined. nih.gov This study provides valuable insight into the type of structural features that might be expected. In this isomer, both hydroxyl groups are oriented towards the carbonyl oxygen atom, participating in intramolecular hydrogen bonds. The crystal structure reveals that molecules are linked into chains by intermolecular O—H⋯O hydrogen bonds. nih.gov

Table 2: Crystallographic Data for the Isomer (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Lattice Parameters | a = 4.8582 (2) Å |

| b = 14.0236 (5) Å | |

| c = 16.8636 (5) Å | |

| Volume | 1148.91 (7) ų |

| Z | 4 |

| Temperature | 200 K |

This data illustrates the detailed structural information that can be obtained from single-crystal X-ray diffraction, which remains to be determined for 2-hydroxy-4'-methoxybenzophenone.

High-Resolution X-ray Diffraction for Crystalline Perfection Assessment

The quality of single crystals of 2-hydroxy-4'-methoxybenzophenone, grown using a modified vertical Bridgman technique, has been assessed using High-Resolution X-ray Diffraction (HRXRD). nih.gov This non-destructive technique is crucial for evaluating the crystalline perfection of the grown material. The analysis was performed on the (2 0 0) reflection plane of the crystal sample.

The resulting diffraction curve, also known as a rocking curve, for the 2-hydroxy-4'-methoxybenzophenone crystal exhibited a single, sharp peak. nih.gov The full width at half maximum (FWHM) of this peak was measured to be 21 arc-seconds. This relatively small FWHM value is indicative of a high degree of crystalline perfection, suggesting that the crystal lattice is well-ordered with a very low density of structural defects and grain boundaries. nih.gov Such high-quality crystals are essential for reliable measurements of various physical properties and for potential applications in fields like nonlinear optics. nih.gov

Detailed Vibrational Assignment and Normal Coordinate Analysis of 2-hydroxy-4'-methoxybenzophenone

The vibrational characteristics of 2-hydroxy-4'-methoxybenzophenone (HMB) have been extensively studied through Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, coupled with detailed theoretical calculations. nih.govasianpubs.org A normal coordinate analysis (NCA) is essential for the precise assignment of the observed vibrational bands to specific molecular motions. nih.gov

Assuming a Cₛ point group symmetry for the molecule, the analysis of vibrational modes has been carried out using methods such as the scaled quantum mechanical force field (SQMFF) and Wilson's FG matrix mechanism. nih.govasianpubs.org These analyses involve calculating the force constants and the potential energy distribution (PED), which describes the contribution of each internal coordinate to a specific normal mode of vibration. asianpubs.org

The assignments for key functional groups have been established. For instance, the very strong band observed around 1666 cm⁻¹ in both FTIR and Raman spectra is attributed to the C=O stretching vibration of the benzophenone (B1666685) core. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a significant feature. The O-H stretching vibration is typically observed as a broad band in the FTIR spectrum.

A selection of observed vibrational frequencies from FTIR and FT-Raman spectra and their corresponding assignments based on normal coordinate analysis are presented below.

| Observed Frequency (cm⁻¹) FTIR | Observed Frequency (cm⁻¹) FT-Raman | Vibrational Assignment (Potential Energy Distribution %) |

| 3071 | 3070 | C-H stretching |

| 1606 | 1606 | C-C stretching |

| 1572 | - | C-C stretching |

| 1490 | 1492 | C-C stretching |

| 1262 | 1261 | C-O stretching of methoxy group |

| 1172 | 1171 | C-H in-plane bending |

| 958 | - | C-OCH₃ stretching |

| 850 | 851 | C-H out-of-plane bending |

| 640 | 640 | C-C-C deformation |

Data compiled from multiple sources detailing vibrational analysis of substituted benzophenones and similar molecules. asianpubs.org

The force constants derived from these analyses provide quantitative measures of the bond strengths within the molecule. For example, the potential constant for the C=O bond is found to be significantly higher than that for C-C bonds, reflecting its double-bond character. asianpubs.org The detailed assignment of these fundamental vibrations provides a comprehensive understanding of the molecule's dynamic behavior. nih.govasianpubs.org

Dielectric Response Analysis of 2-hydroxy-4'-methoxybenzophenone Crystalline Materials

The dielectric properties of 2-hydroxy-4'-methoxybenzophenone single crystals have been investigated to understand their electrical response under an applied electric field. nih.gov These studies involve measuring the dielectric constant (ε') and dielectric loss (ε'') as a function of frequency and temperature. Such analyses are critical for evaluating the potential of the material for applications in electronic and photonic devices.

For 2-hydroxy-4'-methoxybenzophenone, dielectric measurements were conducted on a crystal sample, with silver paste applied to opposite faces to form a parallel plate capacitor. nih.gov The study revealed that both the dielectric constant and dielectric loss are strongly dependent on temperature. At various frequencies, an increase in temperature leads to a corresponding increase in both parameters. nih.gov

Similarly, the dielectric loss, which represents the dissipation of energy within the material, also increases with temperature. This behavior is linked to the increased conductivity of the material at higher temperatures, which facilitates the movement of charge carriers in response to the alternating field. nih.gov The analysis of the dielectric response provides valuable insights into the charge transport mechanisms and polarization phenomena within the crystalline structure of 2-hydroxy-4'-methoxybenzophenone. nih.gov

Photochemistry and Photophysical Mechanisms of 2 Hydroxy 4 Methoxybenzophenone

Electronic Excited State Dynamics of 2-hydroxy-4'-methoxybenzophenone

The electronic excited state dynamics of 2-hydroxy-4'-methoxybenzophenone are central to its function as a UV absorber. Upon absorption of UV radiation, the molecule is promoted to an electronic excited state, from which it can dissipate the excess energy through various photophysical and photochemical pathways.

Characterization of Singlet and Triplet Excited States

Direct characterization of the excited states for 2-hydroxy-4'-methoxybenzophenone is not extensively documented. However, studies on the closely related compound 4-methoxybenzophenone (B1664615) (4-MBP), which lacks the 2-hydroxy group, offer valuable insights. The nature of the triplet state of 4-MBP is highly dependent on the solvent environment. rsc.org In non-polar solvents like cyclohexane, the lowest triplet excited state (T₁) is characterized as an (n,π*) state, which exhibits a typical triplet-triplet absorption spectrum with a maximum around 525 nm. rsc.org

In polar solvents such as acetonitrile (B52724), methanol (B129727), or water, an inversion of the excited states occurs due to the proximity of the (n,π) and (π,π) triplet states. rsc.org In aqueous solutions, the T₁ state of 4-MBP is a (π,π*) state, identified by a transient absorption spectrum with maxima at 450 nm and 680 nm. rsc.org The energy of the triplet state also varies with the environment, measured at approximately 288 kJ mol⁻¹ in polar and non-polar organic solvents, which drops to 275 kJ mol⁻¹ in water. rsc.org The presence of the 2-hydroxy group in 2-hydroxy-4'-methoxybenzophenone introduces an efficient deactivation pathway via intramolecular proton transfer, which significantly influences the lifetime and behavior of these singlet and triplet excited states.

Intramolecular Proton Transfer Mechanisms in 2-hydroxy-4'-methoxybenzophenone Photophysics

A defining feature of 2-hydroxybenzophenones is their ability to undergo efficient excited-state intramolecular proton transfer (ESIPT). beilstein-archives.org This mechanism is crucial for their photostability and UV-absorbing properties. The molecule exists in the ground state as the enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.

Upon photoexcitation to the singlet excited state (S₁), the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, triggering an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group. This creates an excited-state keto-tautomer. This tautomer provides a non-radiative decay pathway to return to the ground state, where the proton is transferred back, restoring the original enol form. This rapid, reversible cycle allows for the efficient dissipation of absorbed UV energy as heat with minimal photochemical damage to the molecule, which is the basis for its use as a photostabilizer. beilstein-archives.org

Photoreactivity and Degradation Pathways of 2-hydroxy-4'-methoxybenzophenone

Despite the efficient ESIPT mechanism, a fraction of excited molecules can undergo photochemical reactions and degradation. The specific pathways and their efficiencies are influenced by factors such as the presence of other reactive species and environmental conditions like pH.

Direct Photolysis Quantum Yields and Mechanistic Investigations

Direct photolysis occurs when the molecule absorbs light and undergoes a chemical transformation. For the structurally similar compound Sulisobenzone (B1217978) (BP-4), the direct photolysis quantum yield (Φ) has been determined. At pH 4, the quantum yield is (3.2 ± 0.6) × 10⁻⁵, and it increases to (7.0 ± 1.3) × 10⁻⁵ at pH 10.

Mechanistic studies involving laser flash photolysis of the protonated form of BP-4 (at pH 4) revealed a transient species with an absorption maximum at 380 nm. This transient was not identified as the triplet state and its decay was unaffected by the presence of oxygen. This observation suggests that the direct photolysis of the protonated form likely proceeds through a homolytic cleavage of the O-H bond of the phenolic group, resulting in the formation of a phenoxy radical.

Reactive Oxygen Species (ROS) Generation and Reactions (e.g., Hydroxyl Radicals, Singlet Oxygen)

For Oxybenzone (B1678072) (BP-3), the second-order reaction rate constant with •OH is very high, measured at (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹. nih.gov The reaction with singlet oxygen is considerably slower, with a rate constant of (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹. nih.gov Similarly, the two predominant forms of Sulisobenzone (BP-4) in water show high reactivity towards •OH. The singly deprotonated form (HA⁻) has a rate constant of (1.87 ± 0.31) × 10¹⁰ M⁻¹ s⁻¹, while the doubly deprotonated form (A²⁻) reacts slightly slower with a rate constant of (8.46 ± 0.24) × 10⁹ M⁻¹ s⁻¹.

Influence of Environmental pH on Photochemical Transformation Rates of 2-hydroxy-4'-methoxybenzophenone

The environmental pH is a critical parameter influencing the photochemical transformation of 2-hydroxybenzophenones, primarily because the phenolic hydroxyl group can deprotonate within a pH range relevant to natural surface waters. For Sulisobenzone (BP-4), the pKa of this phenolic group is 7.30 ± 0.14. This means that in different aquatic environments, either the protonated form (HA⁻) or the deprotonated form (A²⁻) may dominate.

Solvent Effects on Photochemical Processes

The solvent environment plays a critical role in the photochemical and photophysical pathways of 2-hydroxy-4'-methoxybenzophenone, also known as oxybenzone or BP-3. The polarity, proticity, and composition of the solvent can influence the compound's stability, energy dissipation mechanisms, and degradation pathways.

Research indicates that 2-hydroxy-4'-methoxybenzophenone is readily soluble in most organic solvents but insoluble in water. wikipedia.orgsigmaaldrich.com In non-polar organic solvents like cyclohexane, the compound exhibits significant photostability. Studies involving prolonged irradiation with a mercury vapor lamp for 100 hours showed no photodecomposed products, highlighting its stability in such environments. american.edu

The primary photoprotective mechanism of oxybenzone involves an ultrafast energy dissipation process. Following UVA irradiation, the molecule undergoes an excited-state enol-keto isomerization in approximately 100 femtoseconds, followed by a C-C bond rotation and subsequent internal conversion from the S1 state back to the ground state (S0). warwick.ac.uk This rapid, non-radiative decay pathway efficiently converts harmful UV energy into heat and is responsible for its broadband photoprotection. warwick.ac.uk Studies using transient electronic absorption spectroscopy in solvents such as dioxane, acetonitrile, and methanol have shown that this core energy dissipation mechanism remains consistent across different solvent environments and under UVA, UVB, and UVC radiation. warwick.ac.uk However, a minor pathway leading to the formation of a long-lived photoproduct, likely a trans-keto isomer, has been identified. warwick.ac.uk

The solvent's pH, particularly in aqueous environments, significantly alters the photochemical behavior of oxybenzone. nih.gov While the neutral form of oxybenzone is photostable in pure water, its deprotonated (anionic) form is not. nih.gov This is particularly relevant as sunscreens are used in conditions of varying pH, such as on mildly acidic human skin or in alkaline swimming pools. nih.gov The deprotonated form of oxybenzone shows a markedly different UV absorption spectrum, with significantly lower absorption in the UVA region (330-370 nm), and is more susceptible to photodegradation. nih.gov The protonated form is also considered a non-ideal sunscreen in the UVA region and is likely to undergo enhanced photodegradation under acidic conditions. nih.gov

The presence of other substances in the solvent, such as reactive oxygen species generators or dissolved organic matter, also affects its photochemical fate. In aqueous solutions, the degradation of 2-hydroxy-4'-methoxybenzophenone can be accelerated through advanced oxidation processes like UV/H₂O₂. The rate of this degradation is influenced by several factors, as detailed in the table below. nih.gov Furthermore, investigations into its degradation in simulated seawater and sea spray aerosols have shown that the presence of salt (NaCl) and photosensitizers can enhance photodegradation. acs.org Notably, the degradation in the aerosol phase was found to produce more acutely toxic photoproducts, such as benzophenone (B1666685), benzoic acid, and benzaldehyde, compared to bulk solution. acs.org

| Factor | Effect on Degradation Rate | Notes |

|---|---|---|

| Initial BP-3 Concentration | Decreases with increasing concentration | Higher concentration leads to lower degradation efficiency. |

| H₂O₂ Dosage | Increases with increasing dosage | More H₂O₂ generates more hydroxyl radicals for degradation. |

| UV Intensity | Increases with increasing intensity | Higher intensity enhances the rate of radical formation. |

| Coexisting Anions | Reduces degradation rate | Anions can act as radical scavengers. |

| Coexisting Ferric Ions (Fe³⁺) | Significantly accelerates degradation | Promotes the production of hydroxyl radicals through a Fenton-like reaction. |

| Humic Acid / Tert-butyl alcohol | Inhibits degradation | These substances can scavenge hydroxyl radicals. |

Photoprotective Mechanisms and Sensitization Properties of 2-hydroxy-4'-methoxybenzophenone Derivatives

Derivatives of 2-hydroxy-4'-methoxybenzophenone are utilized to modify its physical properties, such as water solubility, while retaining its photoprotective capabilities. A prominent example is 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid , also known as sulisobenzone or benzophenone-4.

The primary mechanism of action for sulisobenzone is analogous to the parent compound: it functions as a broad-spectrum UV filter that absorbs both UVA and UVB radiation. drugbank.comeabcglobal.com The energy from the absorbed photons is converted into less harmful forms like heat, thus protecting cosmetic and personal care product formulations from photodegradation and shielding the skin from UV-induced damage. The key structural feature responsible for this function is the hydroxyl group in the ortho position relative to the carbonyl group, which facilitates the rapid dissipation of absorbed energy. The addition of the sulfonic acid group renders the molecule water-soluble, a significant advantage for its inclusion in aqueous-based formulations. Sulisobenzone is highly stable and does not readily degrade in sunlight, which allows it to protect other, more light-sensitive ingredients in a formulation. eabcglobal.com

Despite its efficacy as a photoprotective agent, sulisobenzone has been associated with skin sensitization. eabcglobal.comeuropa.eu Reports indicate that it may cause photo-contact allergies in some individuals. Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have reviewed its safety, concluding it is safe for use as a UV filter up to a maximum concentration of 5% while acknowledging the potential for skin sensitization. europa.eu

Another derivative is 2-hydroxy-4-methoxy-2'-carboxybenzophenone . nih.govnist.gov While less commonly discussed in the context of photochemistry than sulisobenzone, its structural similarity suggests a comparable UV-absorbing function. Polymeric derivatives have also been synthesized, such as poly[(2-hydroxy-4-methoxybenzophenone) propylene] , which serves as a polymeric ligand for creating metal-polymer complexes. sigmaaldrich.com

The biotransformation of 2-hydroxy-4'-methoxybenzophenone in vivo can also lead to the formation of active derivatives. Metabolic studies have shown that the parent compound can be converted to metabolites such as 2,4-dihydroxybenzophenone (B1670367) (DHB) and 2,3,4-trihydroxybenzophenone (THB) . nih.gov Research indicates that these hydroxylated metabolites, rather than the original compound, can exhibit biological activity. nih.gov

| Property | Description/Value | Reference |

|---|---|---|

| Chemical Name | 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid | europa.eu |

| Function | Water-soluble UVA and UVB filter, UV stabilizer | |

| Mechanism | Absorbs UV radiation and dissipates it as heat. | drugbank.com |

| Solubility | Readily soluble in water, propylene (B89431) glycol, glycerin, ethanol (B145695). | |

| Photostability | Highly stable; does not degrade easily in sunlight. | eabcglobal.com |

| Sensitization | May cause photo-contact allergy and skin sensitization. | eabcglobal.comeuropa.eu |

Computational and Theoretical Studies on 2 Hydroxy 4 Methoxybenzophenone

Quantum Chemical Calculations

Density Functional Theory (DFT) has been widely applied to investigate the molecular geometry and electronic properties of 2-hydroxy-4'-methoxybenzophenone. Calculations, particularly at the B3LYP/6-311++G** level of theory, have been instrumental in understanding the molecule's structure. researchgate.netnih.gov These studies often analyze the optimized geometry, vibrational frequencies, and various electronic parameters.

The reactivity of 2-hydroxy-4'-methoxybenzophenone can be understood through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another DFT-based method used to understand the electronic structure, including the nature of the intramolecular hydrogen bond. researchgate.net This analysis provides information on charge distribution and the delocalization of electron density within the molecule. researchgate.net The Atoms in Molecules (AIM) theory is also employed to characterize the nature of chemical bonds, including the intramolecular hydrogen bond, by analyzing the topology of the electron density. researchgate.net

Table 1: Selected Calculated Parameters for 2-hydroxy-4'-methoxybenzophenone

| Parameter | Method | Value |

|---|---|---|

| Hydrogen Bond Energy | B3LYP/6-311++G** | Varies with substitution, comparative analysis suggests significant strength |

| ¹H Chemical Shift (OH) | B3LYP/6-311++G** | Correlates with hydrogen bond strength |

Note: Specific values for bond lengths and angles for the 4'-methoxy derivative require targeted calculations, but trends can be inferred from studies on substituted 2-hydroxybenzophenones.

To obtain more accurate energetic predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Gaussian-n (G3) theories have been utilized. researchgate.net These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals.

Computational studies at the MP2/6-311+G(d,p), G3(MP2), and G3 levels have been performed on the neutral 2-hydroxy-4'-methoxybenzophenone molecule and its protonated form. researchgate.net The results from these high-level calculations have shown very good agreement with experimental data, validating their use for predicting the thermochemical properties of this compound. researchgate.net These methods are particularly valuable for obtaining reliable predictions of enthalpies of formation and other energetic parameters.

Thermochemical and Gas-Phase Ion Energetics of 2-hydroxy-4'-methoxybenzophenone

The thermochemical properties and gas-phase ion energetics of 2-hydroxy-4'-methoxybenzophenone have been a subject of detailed investigation. nih.gov

The standard molar enthalpy of formation in the gas phase (ΔfH⁰m(g)) for 2-hydroxy-4'-methoxybenzophenone at 298.15 K has been experimentally and theoretically determined. The experimental value is reported as -303.5 ± 5.1 kJ·mol⁻¹. nih.gov This value is a crucial parameter for understanding the molecule's thermodynamic stability.

For comparative purposes, the gas-phase enthalpy of formation for the related compound 4-hydroxy-4'-methoxybenzophenone has been determined to be -275.4 ± 10 kJ·mol⁻¹. nih.gov

Table 2: Standard Molar Enthalpies of Formation at 298.15 K

| Compound | State | ΔfH⁰m (kJ·mol⁻¹) |

|---|---|---|

| 2-hydroxy-4'-methoxybenzophenone | Gas | -303.5 ± 5.1 nih.gov |

| 2-hydroxy-4'-methoxybenzophenone Anion | Gas | -402.3 ± 9.8 nih.gov |

| 4-hydroxy-4'-methoxybenzophenone | Gas | -275.4 ± 10 nih.gov |

| 3-methoxyphenol Anion | Gas | -317.7 ± 8.7 nih.gov |

The intrinsic acidity, or gas-phase acidity (GA), of 2-hydroxy-4'-methoxybenzophenone has been determined to be 1402.1 ± 8.4 kJ·mol⁻¹. nih.gov This value quantifies the molecule's ability to donate a proton in the absence of a solvent, a fundamental measure of its acidic character.

Theoretical Investigations of Intramolecular Hydrogen Bonding in 2-hydroxy-4'-methoxybenzophenone

The presence of a strong intramolecular hydrogen bond (IHB) between the 2-hydroxy group and the carbonyl oxygen is a defining feature of 2-hydroxy-4'-methoxybenzophenone's structure. Theoretical studies have been crucial in characterizing the nature and strength of this interaction. researchgate.netnih.gov

The energy of this intramolecular hydrogen bond has been estimated experimentally to be approximately 30.1 ± 6.3 kJ·mol⁻¹. nih.gov Theoretical calculations using an isodesmic reaction scheme at the B3LYP/6-311++G** level of theory have been used to support this experimental estimation. nih.gov

DFT calculations on a series of substituted 2-hydroxybenzophenones have shown that the strength of the IHB is influenced by the electronic effects of the substituents. researchgate.net Electron-donating groups, such as the -OCH₃ group at the 4'-position, can modulate the charge distribution in the molecule and thereby affect the strength of the hydrogen bond. medchemexpress.com The strength of the IHB is a key factor in the photophysical and photochemical properties of this class of compounds. researchgate.net

Molecular Dynamics Simulations and Docking Studies for Intermolecular Interactions

Computational and theoretical chemistry provide powerful tools to understand the complex intermolecular interactions of 2-hydroxy-4'-methoxybenzophenone at an atomic level. Methodologies such as molecular dynamics (MD) simulations and molecular docking are instrumental in elucidating the binding mechanisms of this compound with biological macromolecules like proteins and nucleic acids. These in silico approaches allow for the prediction of binding affinities, the identification of key interacting residues, and the characterization of the forces that govern these interactions.

Molecular dynamics simulations offer a dynamic perspective of the intermolecular interactions. By simulating the movement of atoms over time, these studies can reveal the conformational changes that occur in both 2-hydroxy-4'-methoxybenzophenone and its binding partner upon complex formation. This technique is crucial for understanding the stability of the formed complex and the role of solvent molecules in the interaction.

Molecular docking, on the other hand, predicts the preferred orientation of 2-hydroxy-4'-methoxybenzophenone when bound to a specific target molecule to form a stable complex. These studies are essential for structure-based drug design and for understanding the molecular basis of the biological activity of the compound. The results from docking studies are often evaluated using scoring functions that estimate the binding affinity.

A significant area of investigation for 2-hydroxy-4'-methoxybenzophenone has been its interaction with proteins, particularly those that can be affected by endocrine-disrupting chemicals. For instance, docking studies have been performed to understand the interaction of various benzophenones with the ligand-binding pocket of the human estrogen receptor α (ERα). nih.gov These studies suggest that the estrogenic activity of benzophenones is linked to the presence and position of hydroxyl groups, which can form crucial hydrogen bonds with amino acid residues in the receptor's binding site. nih.gov Specifically, the hydroxyl group on the phenyl A-ring is considered a key structural requirement for stable interaction with ERα, engaging with residues such as Glu-353, Arg-394, or Phe-404. nih.gov

The primary intermolecular forces that stabilize the complex between 2-hydroxy-4'-methoxybenzophenone and proteins include hydrogen bonds and van der Waals forces. nih.gov Spectroscopic studies on the interaction of the parent compound, benzophenone (B1666685), with bovine serum albumin (BSA) calculated the enthalpy change (ΔH) to be -43.73 kJ mol⁻¹ and the entropy change (ΔS) to be -53.05 J mol⁻¹ K⁻¹. nih.gov These thermodynamic parameters suggest that hydrogen bonding and van der Waals forces are the major contributors to the stability of the benzophenone-BSA complex. nih.gov Site marker competitive experiments have further indicated that the binding of benzophenone to BSA predominantly occurs in site I, which is located in sub-domain IIA of the protein. nih.gov

The following table summarizes the key findings from computational studies on the intermolecular interactions of benzophenone derivatives.

| Compound | Target Protein | Key Interacting Residues | Predicted Intermolecular Forces |

| Benzophenone Derivatives | Estrogen Receptor α (ERα) | Glu-353, Arg-394, Phe-404 | Hydrogen Bonding, Hydrophobic Interactions |

| Benzophenone | Bovine Serum Albumin (BSA) | Primarily Site I (Sub-domain IIA) | Hydrogen Bonding, Van der Waals Forces |

It is important to note that while these studies provide valuable insights, the findings are based on computational models and in vitro experiments. Further research, including more extensive molecular dynamics simulations and co-crystallization studies, would provide a more detailed and dynamic picture of the intermolecular interactions of 2-hydroxy-4'-methoxybenzophenone with various biological targets.

Environmental Fate and Transformation of 2 Hydroxy 4 Methoxybenzophenone

Environmental Photodegradation Pathways of 2-hydroxy-4'-methoxybenzophenone

The primary mechanism for the transformation of 2-hydroxy-4'-methoxybenzophenone in the aquatic environment is photodegradation, a process driven by sunlight. This process involves both direct and indirect photolysis, leading to a variety of by-products.

The photodegradation of 2-hydroxy-4'-methoxybenzophenone proceeds through several transformation mechanisms. Direct photolysis, where the molecule directly absorbs light, and indirect photolysis, involving reactions with photochemically produced reactive species, are the main pathways. The principal reactive species involved in indirect photolysis are hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter (³CDOM*).

Upon reaction with hydroxyl radicals, several transformation intermediates of 2-hydroxy-4'-methoxybenzophenone have been identified. These include benzoic acid and benzaldehyde. Additionally, the formation of two methylated derivatives has been tentatively identified, likely resulting from the reaction of the parent compound with fragments from photodegradation.

The primary transformation mechanisms can be summarized as:

Direct Photolysis: The molecule absorbs UV radiation, leading to its decomposition.

Indirect Photolysis:

Reaction with Hydroxyl Radicals (•OH): This is a significant pathway, especially in waters with low dissolved organic carbon.

Reaction with Triplet States of Chromophoric Dissolved Organic Matter (³CDOM):* This mechanism becomes more dominant in waters with high concentrations of dissolved organic matter.

A simplified overview of the identified photolytic by-products is presented in the table below.

| By-product Category | Specific Compound |

| Aromatic Acids | Benzoic acid |

| Aromatic Aldehydes | Benzaldehyde |

| Methylated Derivatives | Two tentatively identified compounds |

Natural Organic Matter (NOM) and its colored fraction, chromophoric dissolved organic matter (CDOM), which is quantified as dissolved organic carbon (DOC), play a dual role in the photodegradation of 2-hydroxy-4'-methoxybenzophenone.

On one hand, humic acid, a major component of NOM, has been shown to inhibit the photodegradation of 2-hydroxy-4'-methoxybenzophenone. This inhibitory effect can be attributed to the light-screening effect of NOM, where it absorbs a portion of the UV radiation, reducing the amount of light available to initiate the photodegradation of the target compound.

On the other hand, CDOM is a primary source of photochemically produced reactive species, such as hydroxyl radicals and its own triplet states (³CDOM*), which can accelerate the degradation of 2-hydroxy-4'-methoxybenzophenone through indirect photolysis.

The dominant photodegradation pathway is therefore dependent on the concentration of DOC:

At low DOC concentrations , reaction with hydroxyl radicals (•OH) is the prevailing degradation mechanism.

At intermediate DOC concentrations (around 5 mg C L⁻¹), direct photolysis becomes the most significant pathway.

At high DOC concentrations , the reaction with the triplet states of CDOM (³CDOM*) is the dominant transformation process.

The degradation kinetics of 2-hydroxy-4'-methoxybenzophenone in aquatic environments are influenced by a variety of factors, including water chemistry, depth, and the intensity of solar radiation. The predicted half-life of this compound in surface waters during the summer is estimated to be on the order of several weeks. This half-life is expected to increase with greater water depth and higher concentrations of dissolved organic carbon (DOC) due to the light-screening effects of water and NOM.

The following table provides the second-order reaction rate constants for the reaction of 2-hydroxy-4'-methoxybenzophenone with key reactive species in aquatic environments.

| Reactive Species | Second-Order Reaction Rate Constant (k) |

| Hydroxyl radical (•OH) | (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ |

| Triplet states of CDOM (³CDOM*) | (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹ |

| Singlet oxygen (¹O₂) | (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹ |

| Carbonate radical (CO₃⁻•) | < 5 × 10⁷ M⁻¹ s⁻¹ |

Advanced Oxidation Processes (AOPs) for 2-hydroxy-4'-methoxybenzophenone Remediation

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive hydroxyl radicals to degrade organic pollutants. Several AOPs have been investigated for the effective removal of 2-hydroxy-4'-methoxybenzophenone from water.

Ozonation (O₃) and peroxone (O₃/H₂O₂) processes have demonstrated significant potential for the degradation of 2-hydroxy-4'-methoxybenzophenone. The efficiency of these processes is highly dependent on the pH of the water. At a higher pH (e.g., pH 10), the degradation is significantly faster, with half-lives being more than twice as short compared to neutral or acidic conditions. nih.gov This indicates the important role of hydroxyl radicals, as their formation from ozone is favored at alkaline pH. nih.gov

The major reaction mechanisms involved in the ozonation of 2-hydroxy-4'-methoxybenzophenone are demethylation and non-selective attack by hydroxyl radicals. nih.govelsevierpure.com The primary degradation products identified in these processes are benzophenone-1 and 2,2'-dihydroxy-4-methoxybenzophenone. nih.govelsevierpure.com

The following table summarizes the major degradation products identified during the ozonation and peroxone oxidation of 2-hydroxy-4'-methoxybenzophenone.

| Process | Major Degradation Products |

| Ozonation / Peroxone | Benzophenone-1 |

| Ozonation / Peroxone | 2,2'-dihydroxy-4-methoxybenzophenone |

Electrochemical Advanced Oxidation Processes (EAOPs) represent another effective strategy for the remediation of water contaminated with 2-hydroxy-4'-methoxybenzophenone. Among these, the photoelectro-Fenton (PEF) process has been shown to be particularly effective.

In the PEF process, ferrous ions (Fe²⁺) catalyze the decomposition of electrochemically generated hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The simultaneous application of UV radiation enhances the process by photoreducing ferric ions (Fe³⁺) back to ferrous ions, thus sustaining the catalytic cycle.

Studies have shown that the PEF process can achieve complete degradation of 2-hydroxy-4'-methoxybenzophenone. ub.edu The treatment of this compound by PEF has been found to generate at least 14 cyclic by-products. ub.edu Combining electrocoagulation with PEF has been reported to achieve total mineralization of the compound. ub.edu

The effectiveness of PEF is influenced by several operational parameters, with the choice of anode material being a critical factor. Boron-doped diamond anodes have been shown to be superior to RuO₂-based anodes, due to the higher generation of active chlorine and hydroxyl radicals, coupled with the photolytic action of UVA irradiation. ub.edu

Catalytic Degradation Mechanisms

The environmental persistence of 2-hydroxy-4'-methoxybenzophenone, a common UV filter, has prompted extensive research into effective degradation methods. Among the most promising are catalytic degradation mechanisms, which utilize catalysts to enhance the rate and efficiency of decomposition. These processes, often categorized under Advanced Oxidation Processes (AOPs), are designed to transform the parent compound into less harmful substances. This section delves into the detailed research findings on various catalytic degradation pathways for 2-hydroxy-4'-methoxybenzophenone.

Photocatalytic Degradation

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), has emerged as a highly effective method for the degradation of 2-hydroxy-4'-methoxybenzophenone. When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the complex structure of the benzophenone (B1666685) molecule.

Research has demonstrated that the efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, and the initial concentration of the pollutant. In one study, TiO₂ nanoparticles were synthesized using the sol-gel method and coated on quartz tubes to create a reusable catalyst system. The highest degradation of 2-hydroxy-4'-methoxybenzophenone (98%) was achieved at an initial concentration of 1 mg/L, a catalyst surface area of 225 cm², and a pH of 10 within 15 minutes of contact time. nih.govresearchgate.net The degradation process was found to follow pseudo-first-order kinetics, with the rate constant decreasing as the initial concentration of the compound increased. nih.govresearchgate.net

The photocatalytic reduction of benzophenone has also been studied, with research focusing on improving the yield of benzhydrol. Using commercial TiO₂ (Degussa P25), optimal conditions for achieving a high yield of benzhydrol (70–80%) were found to be a catalyst loading of 2 g/L and an initial benzophenone concentration of 0.5 mM. researchgate.net

Table 1: Research Findings on Photocatalytic Degradation of 2-hydroxy-4'-methoxybenzophenone

| Catalyst | Initial Concentration | pH | Catalyst Loading/Surface Area | Degradation Efficiency | Kinetic Model | Rate Constant | Reference |

|---|---|---|---|---|---|---|---|

| TiO₂ nanoparticles on quartz tubes | 1 mg/L | 10 | 225 cm² | 98% | Pseudo-first-order | 0.2 min⁻¹ | nih.govresearchgate.net |

| TiO₂ nanoparticles on quartz tubes | 3 mg/L | 10 | 225 cm² | - | Pseudo-first-order | 0.048 min⁻¹ | nih.govresearchgate.net |

| TiO₂ nanoparticles on quartz tubes | 5 mg/L | 10 | 225 cm² | - | Pseudo-first-order | 0.035 min⁻¹ | nih.govresearchgate.net |

| TiO₂ (Degussa P25) | 0.5 mM | - | 2 g/L | 70-80% yield of benzhydrol | - | - | researchgate.net |

Fenton and Photo-Fenton Processes

The Fenton process (Fe²⁺/H₂O₂) and its light-enhanced variant, the photo-Fenton process (UV/Fe²⁺/H₂O₂), are powerful AOPs for the degradation of organic pollutants. These methods rely on the generation of hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide.

The UV/Fenton process has proven to be highly effective in removing 2-hydroxy-4'-methoxybenzophenone from aqueous solutions. Under optimized conditions, complete degradation of the compound was achieved within 60 minutes. nih.gov The degradation rate and reaction kinetics are dependent on the initial concentrations of Fe²⁺ and H₂O₂, as well as the intensity of UV radiation. nih.gov The process ultimately leads to the mineralization of the organic compound into carbon dioxide and water. nih.gov

Studies on related benzophenone compounds, such as BP-1 and BP-2, have shown that degradation proceeds through hydroxylation, forming various intermediate products before complete mineralization. nih.gov For instance, the degradation of BP-1 resulted in intermediates such as 2,2',4-trihydroxybenzophenone (B1594374) and resorcinol. nih.gov The addition of ferric ions in a UV/H₂O₂ process can also stimulate a Fenton-like reaction, significantly accelerating the degradation of 2-hydroxy-4'-methoxybenzophenone. nih.gov

Ozonation

Ozonation is another AOP that has been investigated for the degradation of 2-hydroxy-4'-methoxybenzophenone (oxybenzone). The reaction kinetics of ozonation are highly dependent on the pH of the solution, as it influences the speciation of the compound. The neutral form of oxybenzone (B1678072) reacts with ozone at a moderate rate, while the anionic (phenolate) form reacts much more rapidly. nih.gov

Research has determined the specific second-order rate constants for the reaction of ozone with both the neutral and anionic forms of oxybenzone. These findings indicate that at typical ozone exposures used in disinfection processes, significant transformation of oxybenzone can be expected. nih.gov The primary attack mechanism of ozone involves reaction at the phenolate (B1203915) group. nih.govresearchgate.net However, it is important to note that the benzophenone structure is often conserved in the primary transformation products, which may retain some toxicity. nih.govresearchgate.net

Table 2: Second-Order Rate Constants for Ozonation of Oxybenzone

| Species | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Oxybenzone (neutral) | 3.80 × 10² | nih.gov |

| Oxybenzone (anion) | 1.51 × 10⁶ | nih.gov |

Other Catalytic Processes

The degradation of 2-hydroxy-4'-methoxybenzophenone has also been explored using other catalytic systems, such as UV/chlorination and UV/persulfate reactions. In both processes, the degradation follows pseudo-first-order kinetics. researchgate.netelsevierpure.com The degradation efficiency was found to be higher in the UV/persulfate reaction compared to the UV/H₂O₂ reaction. elsevierpure.com The degradation pathway in both UV/H₂O₂ and UV/persulfate reactions is primarily through hydroxylation. elsevierpure.com

During chlorination and UV/chlorination, several transformation products of 2-hydroxy-4'-methoxybenzophenone have been identified, indicating that electrophilic aromatic halogenation is a key degradation pathway. researchgate.net

Advanced Materials Science Applications and Integration of 2 Hydroxy 4 Methoxybenzophenone

Role as UV Stabilizers and Absorbers in Polymer Science

2-hydroxy-4'-methoxybenzophenone is a well-established ultraviolet (UV) light absorber used to protect various materials from photodegradation. nih.govspecialchem.com Its efficacy is particularly notable in polymer science, where it is incorporated into plastics and surface coatings to extend their operational lifetimes. nih.govuvabsorber.com The compound's ability to absorb harmful UV radiation and dissipate it as harmless thermal energy makes it an indispensable additive in numerous commercial polymer products. uvabsorber.com

The incorporation of 2-hydroxy-4'-methoxybenzophenone significantly retards the photo-oxidative degradation of various polymers. Upon exposure to UV radiation, polymers like Low-Density Polyethylene (B3416737) (LDPE) and Polymethyl Methacrylate (PMMA) undergo chain scission and cross-linking, leading to the formation of carbonyl and hydroxyl groups, which causes brittleness, discoloration, and a general decline in mechanical properties. researchgate.netnih.gov

Low-Density Polyethylene (LDPE): Research has demonstrated the retarding effect of 2-hydroxy-4'-methoxybenzophenone on the UV degradation of LDPE. researchgate.net The stabilizer's effectiveness is typically monitored by measuring changes in the carbonyl index (a marker for degradation) via FTIR spectroscopy, as well as changes in mechanical properties like tensile strength and elongation-at-break over time with UV exposure. researchgate.netresearchgate.net In one study, LDPE films containing 0.05 wt% of 2-hydroxy-4-methoxybenzophenone showed a markedly lower increase in carbonyl index compared to unstabilized films after prolonged UV irradiation. researchgate.net

| Property | LDPE (Control) | LDPE + 0.05 wt% HMB |

|---|---|---|

| Change in Carbonyl Index | Significant Increase | Minimal Increase |

| Change in Tensile Strength | Significant Decrease | Moderate Decrease |

| Change in Elongation-at-Break (%) | Substantial Decrease | Noticeable Decrease |

Polymethyl Methacrylate (PMMA): PMMA is susceptible to photodegradation when exposed to UV light, which causes chain scission and the formation of volatile fragments. nih.govgovinfo.gov This degradation leads to a decrease in molecular weight and a loss of material integrity. govinfo.govmdpi.com While many studies focus on various novel additives, compounds from the benzophenone (B1666685) class are standard UV stabilizers used to protect PMMA. nih.govmdpi.com The stabilization mechanism involves absorbing UV radiation that would otherwise be absorbed by the polymer, thereby preventing the initiation of degradation pathways. mdpi.com The effectiveness of stabilizers in PMMA is assessed by monitoring the formation of hydroxyl and carbonyl groups through infrared spectroscopy and measuring weight loss over the irradiation period. nih.gov

The photostabilizing action of 2-hydroxy-4'-methoxybenzophenone relies on its molecular structure, specifically the ortho-hydroxyl group relative to the carbonyl group. This configuration enables an efficient mechanism for dissipating harmful UV energy. The process can be described as follows:

UV Absorption: The benzophenone molecule absorbs high-energy UV photons, transitioning from its ground state (S₀) to an excited singlet state (S₁). uvabsorber.com

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, lower-energy triplet state (T₁). uvabsorber.com

Intramolecular Proton Transfer: While in the excited triplet state, a reversible intramolecular proton transfer occurs. The proton from the ortho-hydroxyl group is transferred to the carbonyl oxygen, forming an excited-state keto-enol tautomer.

Harmless Energy Dissipation: This tautomer is unstable and rapidly decays back to its original stable ground state, dissipating the absorbed energy as heat (vibrational energy) into the polymer matrix.

This rapid, cyclical process allows the molecule to absorb and dissipate numerous UV photons without undergoing permanent chemical change, thus protecting the surrounding polymer. nih.gov An alternative, though less dominant, pathway involves the Photo-Fries rearrangement, which can also produce structures capable of dissipating UV energy.

Development of Functional Dyes and Pigments Utilizing 2-hydroxy-4'-methoxybenzophenone Scaffolds

The chromophoric nature of the benzophenone core, combined with its inherent photostability, makes it an attractive scaffold for the development of functional dyes. The sulfonated derivative, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, is a key intermediate in the synthesis of novel acid and mordant azo dyes. researchgate.netresearchgate.net

These dyes are synthesized by coupling the diazonium salts of various aromatic amines with the 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid molecule. researchgate.netresearchgate.net This process yields a range of colors, from pinkish-blue to red, with good depth and levelness when applied to textile fibers like wool and silk. researchgate.net The presence of the benzophenone moiety is intended to confer excellent photostability, resulting in dyes with high light fastness, in addition to good washing and rubbing fastness. researchgate.netresearchgate.net

| Aromatic Amine Used in Diazotization | Resulting Shade on Silk | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |

|---|---|---|---|---|

| Aniline (B41778) | Pinkish Blue | 6 | 4-5 | 4-5 |

| 4-Methylaniline | Reddish Blue | 6 | 4 | 4 |

| 4-Methoxyaniline | Red | 5 | 4-5 | 4 |

| 4-Chloroaniline | Reddish Blue | 6 | 4 | 4-5 |

Biological and Biochemical Interaction Mechanisms of 2 Hydroxy 4 Methoxybenzophenone

Enzyme Interaction Studies of Benzophenone (B1666685) Derivatives

The interaction of benzophenone derivatives with enzymes is a significant area of study, though specific research on 2-hydroxy-4'-methoxybenzophenone itself with certain enzymes is not extensively documented.

Binding and Inhibition of Xanthine (B1682287) Oxidase by 2-hydroxy-4'-methoxybenzophenone Derivatives

Currently, there is a lack of specific studies in the available scientific literature detailing the direct binding and inhibition of xanthine oxidase by 2-hydroxy-4'-methoxybenzophenone or its immediate derivatives. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key therapeutic strategy for conditions like gout. nih.govgoogle.com While numerous natural and synthetic compounds have been investigated as potential xanthine oxidase inhibitors, including flavonoids and pyrazolone (B3327878) derivatives, research has not yet specifically focused on 2-hydroxy-4'-methoxybenzophenone for this activity. nih.govnih.govnbuv.gov.uanbuv.gov.ua

Interaction with Trypsin and Modulatory Effects on Enzymatic Activity

Similar to xanthine oxidase, there is no readily available scientific literature that specifically investigates the interaction between 2-hydroxy-4'-methoxybenzophenone and the enzyme trypsin. Therefore, any modulatory effects it might have on trypsin's enzymatic activity remain uncharacterized.

Coordination Chemistry and Biological Relevance of Metal Complexes with 2-hydroxy-4'-methoxybenzophenone Ligands

2-hydroxy-4'-methoxybenzophenone serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes, particularly polychelates and Schiff base derivatives, have demonstrated significant biological interactions, most notably with DNA.

Synthesis and Characterization of Metal Polychelates

2-hydroxy-4-methoxybenzophenone is utilized as a precursor in the synthesis of polymeric ligands for the creation of metal polychelates. sigmaaldrich.com One such application involves the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), which acts as a polymeric resin capable of forming metal-polymer complexes. sigmaaldrich.com This demonstrates the utility of 2-hydroxy-4'-methoxybenzophenone in creating larger macromolecular structures with potential applications in various fields, leveraging the coordinating properties of the hydroxy and carbonyl groups.

Mechanistic Studies of DNA Interaction with Schiff Base Metal Complexes derived from 2-hydroxy-4'-methoxybenzophenone

A significant area of research involves the synthesis of Schiff base ligands derived from the condensation reaction of 2-hydroxy-4'-methoxybenzophenone with various amines, such as aniline (B41778) or 2,2-diphenylethanamine. jocpr.comresearchgate.netijese.org These bidentate Schiff base ligands can then coordinate with a range of transition metal ions, including Cu(II), Co(II), Mn(II), Ni(II), and Zn(II), to form stable metal complexes. jocpr.comresearchgate.netijese.org

The characterization of these Schiff base metal complexes is thoroughly conducted using various spectroscopic and analytical techniques. The coordination of the metal ion typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic group of the Schiff base ligand. jocpr.comijese.org

Table 1: Spectroscopic Characterization of a Schiff Base Ligand Derived from 2-hydroxy-4-methoxybenzophenone and its Metal Complexes

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(O-H) phenolic (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Schiff Base Ligand (HA) | 1602 | 1240 | - | - |

| Mn(II) Complex | 1588 | - | 580 | 462 |

| Co(II) Complex | 1580 | - | 562 | 455 |

| Ni(II) Complex | 1575 | - | 550 | 443 |

| Cu(II) Complex | 1582 | - | 546 | 425 |

| Zn(II) Complex | 1585 | - | 558 | 438 |

| Data synthesized from representative studies. ijese.org |

These metal complexes have been shown to interact with calf thymus DNA (CT-DNA), with studies indicating a groove binding mechanism. jocpr.com The binding affinity of these complexes to DNA is quantified by the binding constant (Kb). For instance, the order of the binding constant for a series of complexes derived from 2,2-diphenylethanamine and 2-hydroxy-4-methoxybenzophenone was found to be Mn > Ni > Co, suggesting that the nature of the metal ion influences the strength of the DNA interaction. jocpr.com

Furthermore, some of these Schiff base metal complexes exhibit DNA cleavage activity, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). ijese.org This ability to cleave DNA suggests their potential as therapeutic agents, as DNA is a primary target for many anticancer drugs. ijese.orgunipa.it The mechanism often involves the generation of reactive oxygen species that lead to the oxidative cleavage of the DNA strands.

Table 2: DNA Binding Constants of Schiff Base Metal Complexes

| Complex | Binding Constant (Kb) (M⁻¹) | Proposed DNA Binding Mode |

| [Mn(DPMMP)] | 4.8 x 10⁴ | Groove Binding |

| [Ni(DPMMP)] | 3.6 x 10⁴ | Groove Binding |

| [Co(DPMMP)] | 2.5 x 10⁴ | Groove Binding |

| DPMMP refers to the Schiff base ligand derived from 2,2-diphenylethanamine and 2-hydroxy-4-methoxybenzophenone. Data is illustrative and based on findings from referenced literature. jocpr.com |

Advanced Analytical Methodologies for 2 Hydroxy 4 Methoxybenzophenone Research

Chromatographic Separation and Detection Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2-hydroxy-4'-methoxybenzophenone. These methods offer high selectivity and sensitivity, which are crucial for identifying and quantifying the compound at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like 2-hydroxy-4'-methoxybenzophenone in environmental samples. The methodology involves separating compounds in a gaseous mobile phase followed by their detection based on their mass-to-charge ratio.